Cas no 5288-06-2 (4-Piperidinamine, 1-methyl-N-1-naphthalenyl-)

4-Piperidinamine, 1-methyl-N-1-naphthalenyl-, is a piperidine-derived amine compound featuring a methyl substitution at the 1-position and a naphthalenyl group attached to the nitrogen. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid naphthalene moiety enhances binding affinity in receptor studies, while the piperidine core contributes to solubility and reactivity. The compound is particularly useful in the development of bioactive molecules, including potential CNS-targeting agents, due to its ability to modulate pharmacokinetic profiles. High purity and stability under standard conditions further support its utility in specialized chemical applications.
4-Piperidinamine, 1-methyl-N-1-naphthalenyl- structure
5288-06-2 structure
Product name:4-Piperidinamine, 1-methyl-N-1-naphthalenyl-
CAS No:5288-06-2
MF:C16H20N2
MW:240.343403816223
CID:4022198
PubChem ID:28437265

4-Piperidinamine, 1-methyl-N-1-naphthalenyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinamine, 1-methyl-N-1-naphthalenyl-
    • 5288-06-2
    • 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
    • 1-methyl-N-naphthalen-1-ylpiperidin-4-amine
    • Z334888148
    • AB00999648-01
    • AKOS000225968
    • EN300-43158
    • Inchi: InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3
    • InChI Key: LDXQYDIVZWWYQL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 240.163
  • Monoisotopic Mass: 240.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 15.3A^2

4-Piperidinamine, 1-methyl-N-1-naphthalenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-43158-0.25g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
0.25g
$142.0 2023-04-20
Enamine
EN300-43158-0.1g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
0.1g
$98.0 2023-04-20
Enamine
EN300-43158-2.5g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
2.5g
$726.0 2023-04-20
Aaron
AR019VMQ-10g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
10g
$2216.00 2023-12-13
1PlusChem
1P019VEE-500mg
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
500mg
$386.00 2024-04-30
1PlusChem
1P019VEE-5g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
5g
$1391.00 2024-04-30
1PlusChem
1P019VEE-250mg
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
250mg
$231.00 2024-04-30
Aaron
AR019VMQ-50mg
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
50mg
$116.00 2023-12-13
A2B Chem LLC
AV39414-1g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
1g
$637.00 2023-12-30
Aaron
AR019VMQ-1g
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
5288-06-2 95%
1g
$536.00 2023-12-13

Additional information on 4-Piperidinamine, 1-methyl-N-1-naphthalenyl-

Professional Introduction to 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2)

4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) is a significant compound in the field of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it valuable for various applications. This compound, characterized by its piperidinamine core and 1-methyl-N-1-naphthalenyl substituent, has garnered attention due to its potential in drug development and molecular biology studies.

The structure of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) consists of a piperidine ring substituted with an amine group at the 4-position and a methyl group at the 1-position, linked to a naphthalene ring at the N1 position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly those involving small molecules that can modulate biological pathways. The naphthalenyl moiety in 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) is known to enhance binding affinity to certain protein targets, which is crucial for designing effective drugs. This property has been leveraged in the synthesis of potential inhibitors for various diseases.

One of the most compelling aspects of this compound is its role in drug discovery. Researchers have utilized derivatives of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) to develop novel compounds with improved pharmacokinetic profiles. For instance, modifications to the methyl group and the naphthalenyl ring have led to the identification of molecules with enhanced solubility and reduced toxicity, key factors in drug development.

The synthesis of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. These methods not only highlight the compound's complexity but also showcase the advancements in synthetic chemistry that enable such intricate transformations.

Recent studies have explored the biological activity of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) by evaluating its interaction with various biological targets. Initial findings suggest that this compound exhibits promising properties as an anti-inflammatory agent, potentially making it useful in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate enzyme activity has opened avenues for research into neurodegenerative disorders.

The pharmacological potential of derivatives of 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) has also been investigated in preclinical models. These studies have shown that certain analogs can selectively inhibit specific enzymes involved in cancer cell proliferation. The naphthalenyl group's role in enhancing binding affinity to these enzymes has been particularly noteworthy, suggesting its utility in developing targeted cancer therapies.

In conclusion, 4-Piperidinamine, 1-methyl-N-1-naphthalenyl- (CAS No. 5288-06-2) represents a fascinating compound with significant implications for pharmaceutical research and drug development. Its unique structural features and demonstrated biological activity make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its potential applications, this compound is poised to play a crucial role in advancing medical science.

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